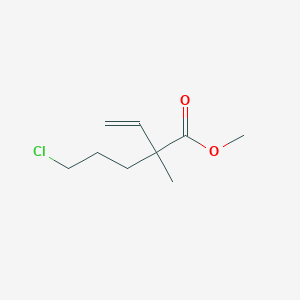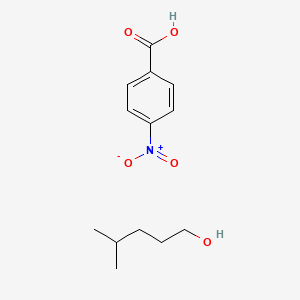![molecular formula C16H13NO2 B14618290 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid CAS No. 60027-81-8](/img/structure/B14618290.png)
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzene ring substituted with a carboxylic acid group and an imine group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid typically involves the condensation reaction between 2-aminobenzoic acid and cinnamaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting Schiff base is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, with careful control of temperature and solvent to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation using a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. The imine group in the compound can also participate in various biochemical reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-Aminobenzoic acid: Shares the aminobenzoic acid moiety but lacks the imine group.
Cinnamaldehyde: Contains the phenylprop-2-en-1-ylidene group but lacks the aminobenzoic acid moiety.
Schiff bases: Other Schiff bases with different substituents on the benzene ring or different aldehydes.
Uniqueness
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various fields of research and industry.
特性
CAS番号 |
60027-81-8 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(cinnamylideneamino)benzoic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19) |
InChIキー |
ARTGPTWINYHLGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


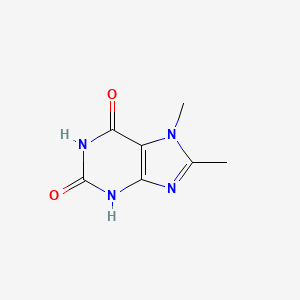
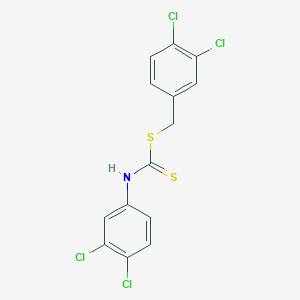
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)

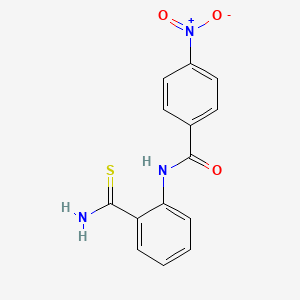
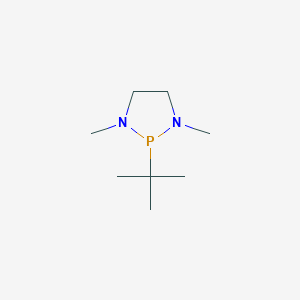
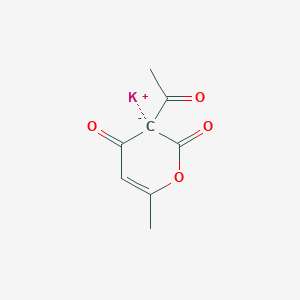
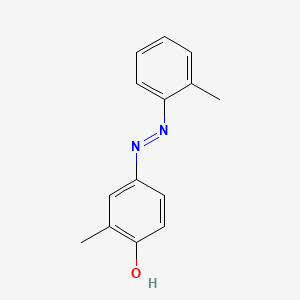
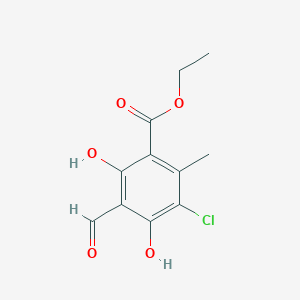
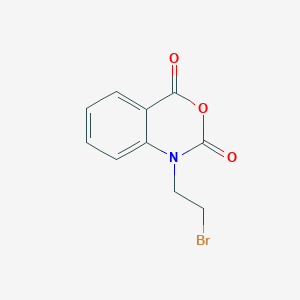
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
